3-Aminobutan-2-ol is a small molecule organic compound with the chemical formula C4H11NO. It exists in various stereoisomers, which are molecules with the same atomic formula but different spatial arrangements of their atoms. PubChem, National Institutes of Health:
3-Aminobutan-2-ol is an organic compound characterized by the molecular formula C₄H₁₁NO, with a molecular weight of 89.14 g/mol. It is classified as a secondary alcohol and a primary amine, which provides it with versatile chemical properties. The IUPAC name reflects its structure, indicating the presence of both an amino group and a hydroxyl group on the butane backbone. This compound is significant in various fields, including organic chemistry, biology, and medicine, due to its ability to act as a building block in synthesizing more complex molecules and pharmaceuticals .
Currently, there's no documented research on the specific mechanism of action of 3-aminobutan-2-ol in biological systems. However, its structural similarity to some amino alcohols with biological activity suggests potential areas for exploration. For instance, some amino alcohols have been investigated for their roles in neurotransmission or as enzyme inhibitors [, ]. Further research is needed to elucidate if 3-aminobutan-2-ol possesses similar functionalities.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | 3-Aminobutan-2-one |
Reduction | Sodium borohydride, Lithium aluminum hydride | 3-Aminobutan-1-ol |
Substitution | Thionyl chloride, Phosphorus tribromide | Various substituted derivatives |
3-Aminobutan-2-ol exhibits biological activity that makes it relevant in biochemical research. Its structure allows it to interact with various molecular targets, facilitating studies on enzyme mechanisms and metabolic pathways. The compound's ability to form hydrogen bonds and participate in nucleophilic substitutions enhances its potential as a scaffold for designing enzyme inhibitors and receptor agonists .
Several methods exist for synthesizing 3-Aminobutan-2-ol:
3-Aminobutan-2-ol finds applications across multiple domains:
Several compounds share structural similarities with 3-Aminobutan-2-ol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Aminobutan-1-ol | C₄H₉NO | Primary amine; lacks secondary alcohol functionality |
(2R,3S)-3-Aminobutan-2-ol | C₄H₁₁NO | Chiral; used extensively in organic synthesis |
(2S,3R)-3-Aminobutan-2-ol | C₄H₁₁NO | Another chiral variant; important for stereochemical studies |
4-Aminobutan-2-one | C₄H₉NO | Ketone derivative; differs in functional group placement |
What sets 3-Aminobutan-2-ol apart from these similar compounds is its dual functionality as both a secondary alcohol and a primary amine. This unique combination allows it to participate in diverse
Corrosive